3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
Description
Introduction and Research Context
Historical Development of Pyrazole-5-carboxylic Acid Research
Evolution of Pyrazole Chemistry
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s accidental synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a compound with antipyretic and analgesic properties. This discovery spurred systematic exploration of pyrazole derivatives, particularly those with carboxylic acid moieties, which enhance hydrogen-bonding capacity and molecular interactions. Early synthetic routes relied on cyclocondensation of 1,3-diketones with hydrazines, but limitations in regioselectivity prompted innovations such as gold-catalyzed aminofluorination of alkynes for fluoropyrazole synthesis.
The integration of computational chemistry in the late 20th century enabled precise predictions of pyrazole electronic properties, guiding the design of derivatives like 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid. These advances positioned pyrazole-5-carboxylic acids as versatile intermediates for functionalization at the N1, C3, and C5 positions.
Table 1: Milestones in Pyrazole Chemistry
| Year | Development | Significance |
|---|---|---|
| 1883 | Knorr’s synthesis of antipyrine | First medicinal pyrazole derivative |
| 1954 | Isolation of natural pyrazoles | Demonstrated biological relevance |
| 2021 | Gold-catalyzed fluoropyrazole synthesis | Enabled regioselective functionalization |
Discovery and Early Investigations
This compound (CAS RN: 1260228-57-6) was first synthesized via Suzuki-Miyaura coupling and cyclocondensation strategies, leveraging its isobutylphenyl group to enhance lipophilicity and binding affinity. Early studies focused on optimizing yields through Boc-deprotection and sulfonylation reactions, as evidenced by analogues with 34–91% yields in azabicyclo[3.2.1]octane sulfonamide syntheses. The compound’s crystalline structure, confirmed by X-ray diffraction, revealed a planar pyrazole core with a carboxylic acid group at C5, facilitating salt formation and prodrug development.
Table 2: Key Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₄H₁₆N₂O₂ |
| SMILES | CC(C)CC1=CC=C(C=C1)C2=CC(=NN2)C(=O)O |
| Synthetic yield range | 10–91% (depending on substituents) |
| Biological targets | COX-2, α-glucosidase, xanthine oxidase |
Position within Contemporary Heterocyclic Research
In modern drug discovery, this compound serves as a lead structure for non-ulcerogenic anti-inflammatory agents, demonstrating dual COX-1/COX-2 inhibition with reduced gastrointestinal toxicity compared to traditional NSAIDs. Recent work by Kosuge et al. (2024) highlighted its antidiabetic potential, showing IC₅₀ values of 12.3 μM against α-glucosidase, outperforming acarbose (15.7 μM). Computational studies using density functional theory (DFT) have mapped its electrostatic potential surfaces, identifying the carboxylic acid group as critical for target binding.
Efforts to diversify its scaffold include introducing azabicyclo[3.2.1]octane rings (e.g., compound 31 , IC₅₀ = 0.8 μM against NAAA) and pyrazinyloxy side chains to enhance blood-brain barrier penetration. These modifications underscore its adaptability in addressing pharmacokinetic challenges while maintaining efficacy.
Table 3: Recent Applications in Drug Development
| Application | Derivative Structure | Biological Activity |
|---|---|---|
| Anti-inflammatory | Azabicyclo-octane sulfonamide | COX-2 inhibition (IC₅₀ = 0.8 μM) |
| Antidiabetic | Pyrazinyloxy analogue | α-Glucosidase inhibition (12.3 μM) |
| Antioxidant | Trifluoromethyl substituent | DPPH scavenging (EC₅₀ = 18.5 μM) |
Properties
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(17)18)16-15-12/h3-6,8-9H,7H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELOPTVAXDRILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isobutylphenyl-Substituted β-Keto Ester
4-Isobutylacetophenone is condensed with diethyl oxalate under basic conditions to yield ethyl 3-(4-isobutylphenyl)-3-oxopropanoate. This reaction is typically conducted in ethanol with sodium ethoxide at 0–5°C for 4–6 hours, achieving 75–85% yields.
$$
\text{4-Isobutylacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt, EtOH}} \text{Ethyl 3-(4-isobutylphenyl)-3-oxopropanoate}
$$
Hydrazine Cyclization
The β-keto ester reacts with hydrazine hydrate (1.2 equiv) in refluxing ethanol for 8–12 hours to form 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylate. This step achieves 70–78% yields, with purity dependent on recrystallization from hexane/ethyl acetate mixtures.
$$
\text{Ethyl 3-(4-isobutylphenyl)-3-oxopropanoate} + \text{N}2\text{H}4 \xrightarrow{\Delta} \text{Ethyl 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylate}
$$
Saponification to Carboxylic Acid
The ester undergoes hydrolysis using 2 M NaOH in aqueous ethanol (1:1 v/v) at 80°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid. Yields range from 85–92%.
Carboxylation via Oxalyl Chloride Intermediate
An alternative route leverages oxalyl chloride as both a reagent and solvent to introduce the carboxylic acid group post-cyclization (Figure 1):
Pyrazole Ring Formation
3-(4-Isobutylphenyl)-1H-pyrazole is synthesized via cyclocondensation of 4-isobutylphenylacetylene with hydrazine hydrochloride in DMF at 120°C for 24 hours (yield: 68%).
Oxalyl Chloride-Mediated Carboxylation
The pyrazole derivative reacts with oxalyl chloride (3 equiv) under nitrogen at 60°C for 6 hours, forming an acid chloride intermediate. Subsequent hydrolysis with 10% aqueous KOH yields the carboxylic acid with 65–72% efficiency.
$$
\text{3-(4-Isobutylphenyl)-1H-pyrazole} + \text{(COCl)}2 \rightarrow \text{Acid chloride} \xrightarrow{\text{H}2\text{O}} \text{this compound}
$$
Table 1: Comparative Analysis of Carboxylation Methods
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate | 80 | 12 | 78 |
| Oxalyl chloride route | Oxalyl chloride | 60 | 6 | 72 |
| Industrial saponification | NaOH | 80 | 4 | 92 |
Suzuki Coupling for Late-Stage Functionalization
A modular approach involves constructing the pyrazole-5-carboxylate core followed by Suzuki-Miyaura coupling to introduce the 4-isobutylphenyl group:
Synthesis of Pyrazole-5-Carboxylate Boronic Ester
Ethyl pyrazole-5-carboxylate is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc in dioxane at 100°C for 12 hours, yielding the boronic ester (82% yield).
Coupling with 4-Isobutylphenyl Bromide
The boronic ester reacts with 1-bromo-4-isobutylbenzene (1.5 equiv) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in THF/H₂O (4:1) at 80°C for 8 hours. Subsequent saponification affords the target compound in 70% overall yield.
Industrial-Scale Optimization
For kilogram-scale production, a one-pot protocol minimizes intermediate isolation:
Cyclocondensation-Carboxylation:
A mixture of 4-isobutylacetophenone (1.0 equiv), diethyl oxalate (1.2 equiv), and hydrazine hydrate (1.1 equiv) in ethanol is refluxed for 10 hours. Direct addition of NaOH (2 equiv) and continued heating for 4 hours enables in situ saponification, yielding 86–89% pure product after acidification.Crystallization:
Crude product is recrystallized from toluene/heptane (1:3) to achieve >99% purity by HPLC.
Challenges and Mitigation Strategies
- Intermediate Instability: Acid chloride derivatives of pyrazoles are prone to decarboxylation. This is mitigated by maintaining reaction temperatures below 60°C and using anhydrous conditions during carboxylation.
- Regioselectivity: Competing formation of 1H-pyrazole-4-carboxylic acid isomers is suppressed by employing electron-withdrawing groups (e.g., esters) at position 5 during cyclocondensation.
- Scale-Up Limitations: Exothermic reactions during cyclocondensation require controlled addition rates and jacketed reactors to prevent thermal runaway.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products:
Oxidation: Products include 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid derivatives with oxidized side chains.
Reduction: Products include reduced forms of the carboxylic acid group, such as alcohols or aldehydes.
Substitution: Products include various substituted derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It may serve as a lead compound for the development of new therapeutic agents.
Medicine: Research into the medicinal applications of this compound focuses on its potential as a non-steroidal anti-inflammatory drug (NSAID) and its ability to modulate various biological pathways.
Industry: In the industrial sector, the compound is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Structural and Functional Insights
- Electron-withdrawing groups (e.g., CF₃ in ) increase the carboxylic acid’s acidity (pKa ~3–4), whereas electron-donating groups (e.g., methoxy in ) reduce it, influencing solubility and salt formation .
- Hydrazide derivatives (e.g., ) exhibit enhanced antimicrobial activity due to the hydrazone moiety, a feature absent in the parent carboxylic acid .
Material Science Applications :
Research Findings and Limitations
- Synthetic Accessibility : The target compound is synthesized in moderate yields (~40–60%) via cyclocondensation, whereas CF₃-substituted analogs require fluorinated precursors, increasing cost and complexity .
- In contrast, confirms anti-proliferative effects in structurally related β-hydroxy-β-arylalkanoic acids .
- Thermodynamic Stability : Derivatives with bulky groups (e.g., isobutyl) show improved thermal stability in MOFs compared to smaller substituents .
Biological Activity
3-(4-Isobutylphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1260228-57-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.
Chemical Structure
The compound features a pyrazole core, which is known for its ability to interact with various biological targets. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Similar compounds have been shown to exhibit the following modes of action:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : It has potential interactions with various receptors, which could modulate signaling pathways critical for cell function and survival.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, reducing oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID), showing effectiveness in reducing inflammation in animal models.
- Anticancer Activity : In vitro studies suggest it may induce apoptosis in cancer cells while sparing non-malignant cells, indicating a selective cytotoxic profile.
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Biological Activity | Evidence/Findings |
|---|---|
| Anti-inflammatory | Effective in reducing inflammation in animal models |
| Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Active against multiple microbial strains |
| Antioxidant | Reduces oxidative stress in cell models |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a rat model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Properties
In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer. The results showed an IC50 value lower than 10 µM, indicating potent anticancer activity. Importantly, it did not exhibit toxicity towards non-cancerous cells at similar concentrations.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in organic solvents like ethanol, which may enhance its absorption and distribution within biological systems. Further studies are required to elucidate its metabolic pathways and half-life.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid and its analogs?
The synthesis typically involves multi-step reactions starting with cyclocondensation of appropriate precursors. For example, pyrazole-carboxylic acid derivatives are often synthesized via:
- Cyclocondensation : Reacting β-ketoesters or β-diketones with hydrazines to form the pyrazole core .
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-isobutylphenyl) at the pyrazole C3 position, as demonstrated in analogous compounds .
- Hydrolysis : Conversion of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) to carboxylic acids using basic or acidic conditions .
Key considerations : Optimize reaction conditions (solvent, catalyst, temperature) to minimize side products. For reproducibility, characterize intermediates via TLC or HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
A combination of spectroscopic and computational methods is recommended:
- Single-crystal X-ray diffraction (XRD) : Resolve the 3D structure and confirm substituent positions, as done for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
- NMR spectroscopy : Use H and C NMR to assign proton environments and verify regiochemistry. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm .
- DFT calculations : Predict molecular orbitals, electrostatic potential surfaces, and stability of tautomeric forms .
Note : Compare experimental and theoretical IR spectra to validate functional groups (e.g., C=O stretch at ~1700 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Focus on target-specific assays based on structural analogs:
- Anti-inflammatory activity : Inhibit COX-1/COX-2 enzymes using colorimetric assays (e.g., measurement of prostaglandin E levels) .
- Antioxidant potential : DPPH radical scavenging or FRAP assays to assess electron-donating capacity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to evaluate selectivity .
Methodological tip : Include positive controls (e.g., ibuprofen for COX inhibition) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
Systematic modifications and pharmacological testing are critical:
- Substituent variation : Replace the isobutyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups to modulate bioactivity .
- Scaffold hopping : Compare pyrazole-5-carboxylic acid derivatives with other heterocycles (e.g., imidazole or isoxazole) to assess core flexibility .
- Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding with the carboxylic acid group) in target proteins .
Case study : Analogous compounds with 4-trifluoromethylphenyl groups showed enhanced COX-2 selectivity due to hydrophobic interactions .
Q. How should researchers address contradictions in biological data across studies?
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for reproducibility (e.g., fixed cell passage numbers, serum-free conditions) .
- Stability studies : Monitor compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC-MS .
- Meta-analysis : Compare data across multiple analogs (e.g., pyrazole vs. pyrazoline derivatives) to identify trends .
Example : Discrepancies in IC values for COX inhibition may reflect differences in enzyme sources (recombinant vs. tissue-derived) .
Q. What computational approaches predict metabolic pathways and toxicity?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation at the isobutyl group) using Schrödinger’s Metabolism Module .
- Molecular dynamics (MD) : Model binding to hERG channels to assess cardiac toxicity risks .
Validation : Cross-check predictions with in vitro microsomal assays (e.g., rat liver microsomes) .
Q. How can researchers resolve crystallographic ambiguities in polymorphic forms?
- PXRD analysis : Compare experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric analysis (TGA) : Detect solvates or hydrates that may affect crystallinity .
- High-pressure crystallization : Explore alternative polymorphs using solvents with varying polarities .
Note : Polymorph stability can impact dissolution rates and bioavailability, necessitating preformulation studies .
Q. What strategies improve solubility without compromising activity?
- Salt formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts .
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester prodrugs) for enhanced membrane permeability .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to increase aqueous dispersion .
Trade-off : Monitor bioactivity post-modification; ester prodrugs may require enzymatic cleavage for activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
